MurA-IN-2
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Overview
Description
MurA-IN-2 is a potent inhibitor of the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase, commonly known as MurA. This enzyme plays a crucial role in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. By inhibiting MurA, this compound disrupts bacterial cell wall synthesis, making it a promising candidate for antibacterial drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
MurA-IN-2 is characterized by a chloroacetamide fragment with a primary aliphatic amine. The synthesis of this compound involves the reaction of a chloroacetamide derivative with an aliphatic amine under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and is carried out at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
MurA-IN-2 primarily undergoes substitution reactions due to the presence of the chloroacetamide group. It can react with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include nucleophiles such as amines and thiols. The reactions are typically carried out in solvents like DMSO or acetonitrile, under mild conditions to prevent decomposition of the compound .
Major Products
The major products formed from the reactions of this compound are substituted derivatives, which can be further analyzed for their biological activity. These derivatives often retain the antibacterial properties of the parent compound .
Scientific Research Applications
MurA-IN-2 has several applications in scientific research:
Chemistry: It is used as a tool compound to study the inhibition of MurA and the synthesis of peptidoglycan.
Biology: this compound is employed in studies investigating bacterial cell wall synthesis and the development of new antibacterial agents.
Medicine: The compound is explored for its potential as a lead compound in the development of new antibiotics, especially against drug-resistant bacterial strains.
Industry: This compound is used in the pharmaceutical industry for the development of antibacterial drugs and in research laboratories for studying bacterial resistance mechanisms
Mechanism of Action
MurA-IN-2 exerts its effects by covalently binding to the active site of the MurA enzyme. This binding inhibits the enzyme’s activity, preventing the transfer of the enolpyruvate group from phosphoenolpyruvate to UDP-N-acetylglucosamine. As a result, the synthesis of peptidoglycan is disrupted, leading to bacterial cell death. The key molecular target of this compound is the cysteine residue in the active site of MurA .
Comparison with Similar Compounds
Similar Compounds
Fosfomycin: A naturally occurring antibiotic that also targets MurA by covalently modifying the enzyme’s active site.
2-Amino-5-bromobenzimidazole: Another MurA inhibitor with a different chemical structure but similar inhibitory activity.
2-[4-(Dimethylamino)benzylidene]-n-nitrohydrazinecarboximidamide: A compound that inhibits MurA but is less potent compared to MurA-IN-2
Uniqueness
This compound is unique due to its specific chemical structure, which includes a chloroacetamide fragment with a primary aliphatic amine. This structure allows for strong binding to the MurA enzyme, resulting in potent inhibition. Additionally, this compound has shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a versatile compound for antibacterial research .
Properties
Molecular Formula |
C12H20ClNO |
---|---|
Molecular Weight |
229.74 g/mol |
IUPAC Name |
N-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl)-2-chloroacetamide |
InChI |
InChI=1S/C12H20ClNO/c13-8-12(15)14-11-7-3-5-9-4-1-2-6-10(9)11/h9-11H,1-8H2,(H,14,15) |
InChI Key |
ZYTMYJLOPMTHHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)CCCC2NC(=O)CCl |
Origin of Product |
United States |
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